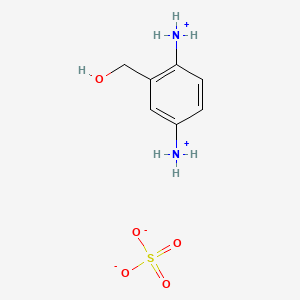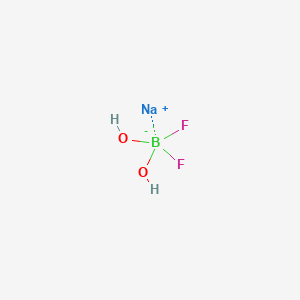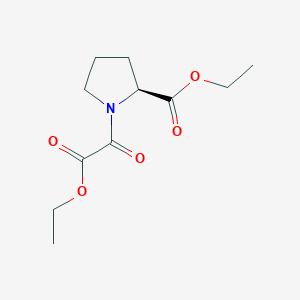![molecular formula C12H17N3 B1498774 1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine CAS No. 60603-60-3](/img/structure/B1498774.png)
1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine
描述
1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions This compound is characterized by its unique structure, which includes a benzo[d]imidazole moiety attached to a 3-methylbutan-1-amine group
准备方法
Synthetic Routes and Reaction Conditions: 1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of 1H-benzo[d]imidazole-2-carboxylic acid with 3-methylbutan-1-amine under dehydration conditions. The reaction typically requires a dehydrating agent such as thionyl chloride (SOCl₂) and a suitable solvent like dichloromethane (DCM). The reaction proceeds through the formation of an intermediate amide, which is then reduced to the final amine product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and optimized reaction conditions are employed to enhance yield and purity.
化学反应分析
Types of Reactions: 1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides and amines can be used, often with the aid of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or amino-substituted imidazoles.
科学研究应用
1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as tuberculosis and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring can bind to enzymes or receptors, modulating their activity. The exact mechanism may vary depending on the biological system and the specific application.
相似化合物的比较
1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine is compared to other similar compounds, such as:
1-(1H-Imidazol-2-yl)-3-methylbutan-1-amine: Similar structure but lacks the benzene ring.
1-(1H-Benzimidazol-2-yl)-2-methylpropan-1-amine: Similar imidazole core but different alkyl chain length.
1-(1H-Benzimidazol-2-yl)-3-ethylbutan-1-amine: Similar imidazole core but different alkyl group.
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-8(2)7-9(13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8-9H,7,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXOCEISVOCBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60603-60-3 | |
| Record name | α-(2-Methylpropyl)-1H-benzimidazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60603-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Diethyl fluoro{[(methanesulfonyl)oxy]methyl}propanedioate](/img/structure/B1498710.png)


